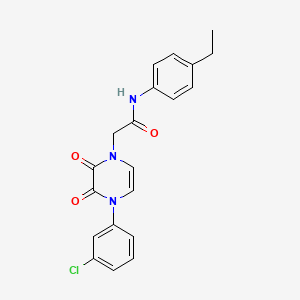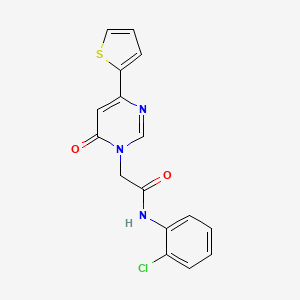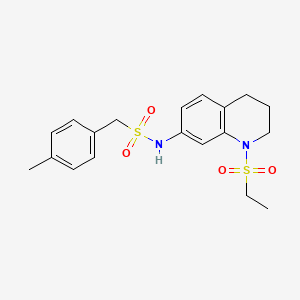
2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties and Photonic Applications
Acetamide derivatives, including those with chlorophenyl and pyrazinyl groups, have been investigated for their nonlinear optical properties. These studies aim to understand their potential in photonic devices such as optical switches, modulators, and for applications in optical energy. The nonlinear optical behavior of these compounds, both in static and dynamic cases, is assessed using ab initio computational methods, highlighting their suitability for advanced optical technologies (Castro et al., 2017).
Crystal Structures and Material Science
Research on acetamide derivatives also delves into their crystal structures, exploring the intermolecular interactions that define their crystalline forms. Such studies provide valuable insights for material science, particularly in understanding how these interactions influence the physical properties of materials. The crystal structures of chlorophenyl and pyrazinyl acetamide derivatives reveal complex sheet formations driven by hydrogen bonds, which could inform the design of new materials with specific mechanical or chemical properties (Narayana et al., 2016).
Coordination Complexes and Antioxidant Activity
Some studies have synthesized coordination complexes using pyrazole-acetamide derivatives, examining their structure and evaluating their antioxidant activity. These investigations highlight the potential of acetamide derivatives in developing compounds with significant biological activities. The antioxidant properties of these complexes are assessed through various in vitro tests, suggesting their utility in medicinal chemistry and pharmaceutical research (Chkirate et al., 2019).
Antimicrobial and Anticancer Applications
Acetamide derivatives have been synthesized and tested for their antimicrobial and anticancer activities. The structural variation within these compounds allows for the exploration of their bioactivity against various pathogens and cancer cell lines. These studies contribute to the search for new therapeutic agents, underscoring the versatility of acetamide derivatives in drug discovery (Le et al., 2018).
Eigenschaften
IUPAC Name |
2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-2-14-6-8-16(9-7-14)22-18(25)13-23-10-11-24(20(27)19(23)26)17-5-3-4-15(21)12-17/h3-12H,2,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQHSFHYRSCCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-cyclohexyl-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2754951.png)

![6-[4-(2-Bromophenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2754953.png)

![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2754957.png)

![ethyl 5-(4-nitrophenyl)-4,6-dioxo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2754962.png)
![N-ethyl-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide](/img/structure/B2754963.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2754964.png)

![2-[(4-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754969.png)
![N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2754970.png)
![propyl 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2754972.png)
